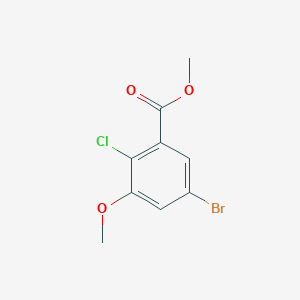
Methyl 5-bromo-2-chloro-3-methoxybenzoate
Overview
Description
“Methyl 5-bromo-2-chloro-3-methoxybenzoate” is a chemical compound with the CAS Number: 697762-67-7 . It has a molecular weight of 279.52 and its IUPAC name is methyl 5-bromo-2-chloro-3-methoxybenzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-chloro-3-methoxybenzoate” can be represented by the formula C9H8BrClO3 . The InChI key for this compound is IEMDCTKBMXAVHF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-chloro-3-methoxybenzoate” is a solid at room temperature . It has a density of 1.6±0.1 g/cm³ . The boiling point is 327.2±37.0 °C at 760 mmHg . The compound has a molar refractivity of 57.3±0.3 cm³ .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Intermediates
Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate structurally similar to Methyl 5-bromo-2-chloro-3-methoxybenzoate, was synthesized with a total yield of about 37% and confirmed structurally by IR and 1HNMR, indicating the compound's feasibility in production (Bao Li-jiao, 2013).
Pharmacological Agents Synthesis
A derivative of Methyl 5-bromo-2-chloro-3-methoxybenzoate, Methyl 4-Bromo-2-methoxybenzoate, was synthesized with an overall yield of about 47% and a purity of 99.8% (by GC), indicating its potential utility in pharmacological applications (Chen Bing-he, 2008).
Organic Synthesis Research
Research involving the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides included compounds structurally related to Methyl 5-bromo-2-chloro-3-methoxybenzoate, which were inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Photochemical Properties for Photodynamic Therapy
The new zinc phthalocyanine having a high singlet oxygen quantum yield, substituted with derivatives containing Schiff base groups related to Methyl 5-bromo-2-chloro-3-methoxybenzoate, was found very useful for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Advanced Material Synthesis
The synthesis of certain permercurated arenes, including derivatives structurally similar to Methyl 5-bromo-2-chloro-3-methoxybenzoate, established a versatile route to polybromobenzene, indicating its potential in advanced material synthesis (Deacon & Farquharson, 1976).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDCTKBMXAVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloro-3-methoxybenzoate | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

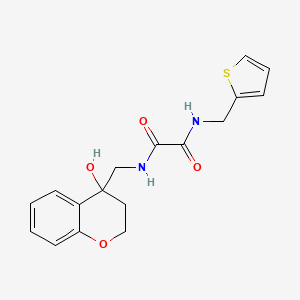
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)
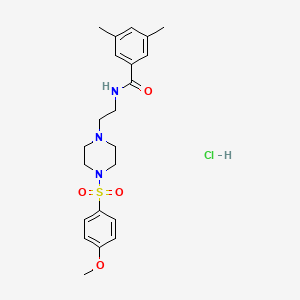
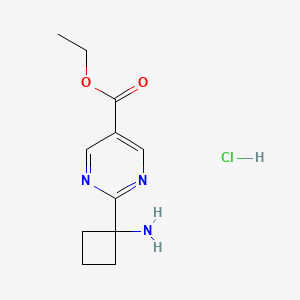
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)
![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
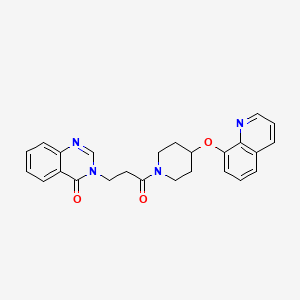
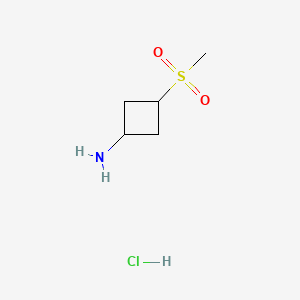
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
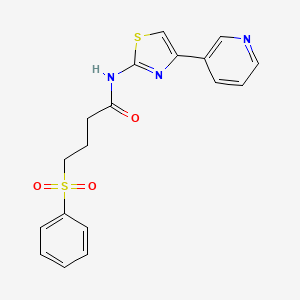
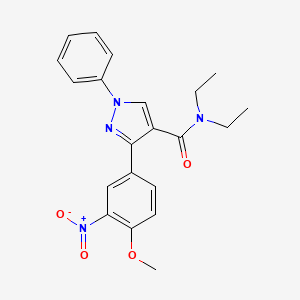
![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)